molecular formula C19H22N2O4 B251697 N-[4-(butyrylamino)phenyl]-3,4-dimethoxybenzamide

N-[4-(butyrylamino)phenyl]-3,4-dimethoxybenzamide

Katalognummer B251697
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: RYFVWRSPYZAEHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(butyrylamino)phenyl]-3,4-dimethoxybenzamide, commonly known as BPN14770, is a small molecule drug that has been developed for the treatment of various neurological disorders. It belongs to the class of benzamide compounds and has shown promising results in preclinical studies.

Wirkmechanismus

BPN14770 acts as a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in regulating cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, BPN14770 increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathways. These pathways are involved in synaptic plasticity, neuroprotection, and memory formation.
Biochemical and Physiological Effects
BPN14770 has been shown to have several biochemical and physiological effects in preclinical studies. It increases cAMP levels, activates PKA and CREB signaling pathways, and enhances synaptic plasticity. BPN14770 also reduces amyloid beta deposition, which is a hallmark of Alzheimer’s disease. In addition, BPN14770 has been shown to have anti-inflammatory effects and to protect against oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

BPN14770 has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier and has a good safety profile. BPN14770 also has a high selectivity for PDE4D, which reduces the risk of off-target effects. However, BPN14770 has some limitations for lab experiments. It has a short half-life and requires frequent dosing, which can be challenging for long-term studies. In addition, BPN14770 has not yet been tested in human clinical trials, so its efficacy and safety in humans are still unknown.

Zukünftige Richtungen

There are several future directions for the study of BPN14770. One direction is to conduct clinical trials to test the efficacy and safety of BPN14770 in humans. Another direction is to investigate the potential therapeutic applications of BPN14770 in other neurological disorders, such as Parkinson’s disease and Huntington’s disease. In addition, further studies are needed to understand the long-term effects of BPN14770 and to optimize dosing regimens for maximum efficacy. Overall, BPN14770 has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent for the treatment of neurological disorders.

Synthesemethoden

The synthesis of BPN14770 involves the reaction of 3,4-dimethoxybenzoic acid with butyryl chloride to form 3,4-dimethoxybenzoyl butyrate. This intermediate is then reacted with 4-aminobenzamide to form BPN14770. The overall synthesis is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

BPN14770 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer’s disease, Fragile X syndrome, and autism spectrum disorders. Preclinical studies have shown that BPN14770 can improve cognitive function, reduce amyloid beta deposition, and modulate synaptic plasticity. These findings suggest that BPN14770 has the potential to be a disease-modifying agent for these disorders.

Eigenschaften

Molekularformel

C19H22N2O4

Molekulargewicht

342.4 g/mol

IUPAC-Name

N-[4-(butanoylamino)phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H22N2O4/c1-4-5-18(22)20-14-7-9-15(10-8-14)21-19(23)13-6-11-16(24-2)17(12-13)25-3/h6-12H,4-5H2,1-3H3,(H,20,22)(H,21,23)

InChI-Schlüssel

RYFVWRSPYZAEHY-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC

Kanonische SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.